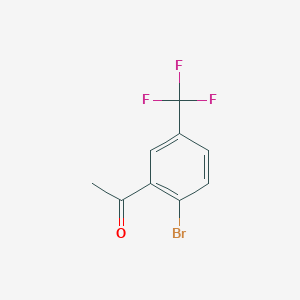
1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone
Übersicht
Beschreibung
1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C9H6BrF3O and its molecular weight is 267.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which significantly influences its electronic properties and reactivity. The molecular formula is , and its structure can be described as follows:
- Bromine (Br) : Enhances reactivity and may facilitate halogen bonding interactions.
- Trifluoromethyl (CF₃) : Increases lipophilicity and binding affinity to biological targets.
- Carbonyl Group (C=O) : Plays a crucial role in the compound's reactivity and interaction with enzymes.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various cellular targets. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in disease models.
- Receptor Modulation : It can interact with receptors, altering their activity and influencing cellular signaling pathways.
Potential Biological Activities
This compound has been investigated for several biological activities:
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial effects against various pathogens, which may be useful in developing new antibiotics .
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory responses, making it a candidate for treating inflammatory diseases .
- Neuroprotective Potential : Its structural features may contribute to neuroprotective effects, particularly in the context of neurodegenerative diseases .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various compounds found that this compound demonstrated significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an effective antimicrobial agent .
Anti-inflammatory Studies
In vitro tests using the THP1-Blue™ NF-κB cell line showed that the compound significantly reduced pro-inflammatory cytokine production in response to lipopolysaccharide (LPS) stimulation. This suggests that it could be developed as an anti-inflammatory drug .
Table 1: Biological Activities of this compound
Eigenschaften
IUPAC Name |
1-[2-bromo-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKOKZGIXQZTPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













